molecular formula C6H13NO4 B12863909 (2R,3R,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol

(2R,3R,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol

Cat. No.: B12863909
M. Wt: 163.17 g/mol
InChI Key: ODOKPZPCULYXKR-MOJAZDJTSA-N
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Description

(2R,3R,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol: 2-amino-5-methoxytetrahydrofuran-3,4-diol , is a fascinating compound with a complex structure. Let’s break it down:

  • Chirality: : The compound contains four asymmetric carbon atoms (2R, 3R, 4R, and 5S), making it chiral. This means it exists in different enantiomeric forms.

  • Functional Groups

      Aminomethyl Group: The amino group (NH₂) is attached to the second carbon atom.

      Methoxy Group: The methoxy group (OCH₃) is attached to the fifth carbon atom.

      Tetrahydrofuran Ring: The compound features a tetrahydrofuran ring, which consists of four carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes:

    Enantiospecific Synthesis: Researchers have achieved enantiospecific syntheses of this compound from D-glucuronolactone.

Reaction Conditions:

  • Specific reaction conditions depend on the synthetic route chosen. These may involve protecting groups, stereoselective reductions, and cyclization reactions.

Industrial Production:

  • While industrial-scale production details are scarce, the compound’s synthesis likely involves efficient and scalable methods.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The hydroxyl groups can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group or other functional groups is possible.

    Substitution: The amino group can participate in substitution reactions.

Common Reagents:

    Hydrogenation Catalysts: Used for reduction.

    Oxidizing Agents: Employed for oxidation.

    Acidic or Basic Conditions: Facilitate cyclization reactions.

Major Products:

  • Reduction of the carbonyl group yields the corresponding diol.
  • Oxidation may lead to various functionalized derivatives.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications due to its unique structure.

    Chemical Biology: Used as a building block in synthetic chemistry.

    Industry: May find applications in materials science or drug development.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its combination of amino, methoxy, and tetrahydrofuran moieties sets it apart.

    Similar Compounds: Explore related compounds like tetrahydrofuran derivatives and amino sugars.

Properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-(aminomethyl)-5-methoxyoxolane-3,4-diol

InChI

InChI=1S/C6H13NO4/c1-10-6-5(9)4(8)3(2-7)11-6/h3-6,8-9H,2,7H2,1H3/t3-,4+,5-,6+/m1/s1

InChI Key

ODOKPZPCULYXKR-MOJAZDJTSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H](O1)CN)O)O

Canonical SMILES

COC1C(C(C(O1)CN)O)O

Origin of Product

United States

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